molecular formula C13H11Cl B8488701 3-(2-Naphthyl)allyl chloride

3-(2-Naphthyl)allyl chloride

Cat. No.: B8488701
M. Wt: 202.68 g/mol
InChI Key: PCYACLNKJIOBMS-UHFFFAOYSA-N
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Description

3-(2-Naphthyl)allyl chloride is a chlorinated alkene derivative featuring a naphthyl substituent at the 3-position of the allyl group. The naphthyl group (C₁₀H₇) introduces steric bulk and aromatic π-electron systems, which may enhance stability, alter solubility, and modulate electronic interactions during reactions. This compound likely serves as a precursor in synthesizing pharmaceuticals, agrochemicals, or specialty polymers, leveraging the allyl chloride's reactivity and the naphthyl group's capacity for π-stacking or hydrophobic interactions .

Properties

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

IUPAC Name

2-(3-chloroprop-1-enyl)naphthalene

InChI

InChI=1S/C13H11Cl/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10H,9H2

InChI Key

PCYACLNKJIOBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CCCl

Origin of Product

United States

Comparison with Similar Compounds

Structure and Reactivity :

  • Allyl chloride (C₃H₅Cl) has a terminal chlorine atom on a propene backbone. Its reactivity is dominated by electrophilic addition and nucleophilic substitution due to the allylic chlorine’s mobility .
  • 3-(2-Naphthyl)allyl chloride retains the allyl chloride core but substitutes one hydrogen with a 2-naphthyl group. This modification increases steric hindrance and may stabilize intermediates via resonance with the naphthalene ring .

Stability and Hydrolysis :

  • Allyl chloride hydrolyzes rapidly in water (half-life: 3.8–5.3 days at 30°C) to form allyl alcohol and HCl .
  • The naphthyl group may slow hydrolysis due to hydrophobic shielding, though this requires experimental validation.
Property Allyl Chloride This compound (Inferred)
Molecular Weight 76.52 g/mol ~212.7 g/mol (estimated)
Boiling Point 45°C Higher (due to naphthyl group)
Hydrolysis Rate Fast (days) Potentially slower
Key Applications Epichlorohydrin, polymers Specialty chemicals, pharmaceuticals

Vinyl Chloride (Chloroethylene)

Structural Differences :

  • Vinyl chloride (C₂H₃Cl) has a chlorine atom directly bonded to an ethylene backbone, lacking the allylic system present in this compound .

Reactivity :

  • Vinyl chloride undergoes polymerization (e.g., PVC production) but is less reactive in nucleophilic substitutions compared to allyl derivatives due to its vinylic chlorine .
  • This compound ’s allylic chlorine and naphthyl group likely facilitate diverse reactions, such as Friedel-Crafts alkylation or cross-coupling, which are less feasible with vinyl chloride.

Toxicity :

  • Both compounds are toxic, but vinyl chloride is a known carcinogen with stringent exposure limits . The naphthyl variant’s toxicity profile remains uncharacterized but may require similar precautions .

Substituted Allyl Chlorides (e.g., Cinnamyl Chloride)

Thermal Stability :

  • Cinnamyl derivatives are prone to polymerization under heat. The naphthyl group’s bulk could further stabilize the compound against thermal degradation .

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